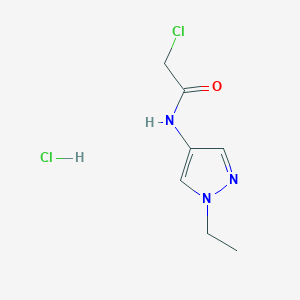

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride

Description

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide hydrochloride is a chloroacetamide derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 3-position (based on related compounds in , and 13). The hydrochloride salt enhances its stability and solubility for laboratory applications. This compound is primarily used in synthetic chemistry for developing agrochemicals or pharmaceuticals, as evidenced by its structural similarity to intermediates in insecticide synthesis (e.g., Fipronil derivatives in ) and herbicide analogs ().

Properties

IUPAC Name |

2-chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O.ClH/c1-2-11-5-6(4-9-11)10-7(12)3-8;/h4-5H,2-3H2,1H3,(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYYOUBIFLLITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride typically involves the reaction of 1-ethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N-substituted acetamides.

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride exhibits various biological activities, making it a compound of interest in drug development.

Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole-based compounds have been reported to inhibit inflammatory pathways and reduce edema in animal models . In particular, the anti-inflammatory activity of related compounds has been validated through carrageenan-induced paw edema assays.

Anticancer Potential

Research highlights the potential of pyrazole derivatives as anticancer agents. The compound may act as an androgen receptor antagonist, which is beneficial in treating hormone-dependent cancers such as prostate cancer . The modulation of steroid receptors presents a promising therapeutic avenue.

Synthesis Steps:

- Starting Materials : 1-Ethylpyrazole and chloroacetyl chloride.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or ethanol.

- Purification : The product can be purified by recrystallization or chromatography techniques.

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial action .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, this compound was administered to assess its ability to reduce swelling and pain. Results showed a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Chloroacetamides

- 2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide (CAS 957514-01-1) This non-salt analog lacks the hydrochloride group but shares the same pyrazole backbone. It is used in synthetic workflows () and differs in solubility and reactivity due to the absence of the ionic hydrochloride moiety.

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p, ) These compounds feature dual pyrazole rings with aryl and cyano substituents. For example, 3a (yield: 68%, mp: 133–135°C) shows enhanced thermal stability compared to the target compound, likely due to aromatic stacking interactions. The cyano group in 3a–3p also increases electrophilicity, making these derivatives more reactive in nucleophilic substitutions .

- However, steric hindrance from methyl groups may reduce reaction yields compared to the less substituted target compound .

Herbicide-Related Chloroacetamides

- Acetochlor and Alachlor () These pre-emergent herbicides share the chloroacetamide core but differ in substituents. Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) includes an ethoxymethyl group, enhancing soil persistence. In contrast, the pyrazole ring in the target compound may confer selectivity toward non-plant biological targets (e.g., insecticidal activity) .

Metazachlor ()

A herbicide with a pyrazol-1-ylmethyl group, metazachlor demonstrates how pyrazole substitution patterns influence herbicidal activity. The ethyl group in the target compound may reduce phytotoxicity compared to metazachlor’s methyl-linked pyrazole .

Aromatic Amide Derivatives

- 2-Chloro-N-(2,4-dimethylphenyl)acetamide ()

This phenyl-substituted analog forms intermolecular N–H···O hydrogen bonds in its crystal structure, a feature absent in the target compound due to the pyrazole ring’s electronic properties. The dimethylphenyl group increases planarity, favoring crystallinity (mp: ~150°C) over the pyrazole variant .

Physicochemical and Spectral Data Comparison

Biological Activity

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole and its derivatives are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is , with a molar mass of 252.14 g/mol. It is classified as an irritant and should be handled with care.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 252.14 g/mol |

| Storage Conditions | Room Temperature |

| Hazard Classification | Irritant |

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide have shown potent inhibitory effects against various cancer cell lines. The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been documented, with IC50 values indicating effective suppression of tumor proliferation:

- HeLa Cells : IC50 = 0.87 µM

- HCT116 Cells : IC50 = 0.55 µM

These findings suggest that the compound may act by disrupting cell cycle progression, leading to apoptosis in cancer cells .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vivo studies have demonstrated that compounds related to 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway:

- COX Inhibition : Compounds showed IC50 values ranging from 3.8 to 1.2 nM for different COX isoforms.

This suggests that the compound may serve as a viable candidate for treating inflammatory diseases .

3. Antimicrobial Activity

Similar pyrazole derivatives have also demonstrated antimicrobial properties against various pathogens. Studies report significant inhibition of bacterial growth, indicating potential applications in treating infections:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the strain.

This antimicrobial activity may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

-

Study on Antitumor Effects :

- A series of pyrazole analogs were synthesized and tested for their cytotoxicity against MCF-7 breast cancer cells.

- Results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents.

-

Evaluation of Anti-inflammatory Properties :

- A study assessed the anti-inflammatory effects using the HRBC membrane stabilization method.

- Results showed that at doses of 100 μg, 500 μg, and 1000 μg, significant stabilization was observed compared to control groups.

- Antimicrobial Screening :

Q & A

Q. How to address discrepancies in biochemical activity between analogs?

- Methodological Answer : Compare substituent effects via SAR studies. For example, replacing ethyl with methyl reduces steric bulk, enhancing binding affinity to target proteins (e.g., ΔG = −2.3 kcal/mol via ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.